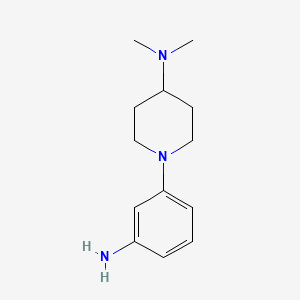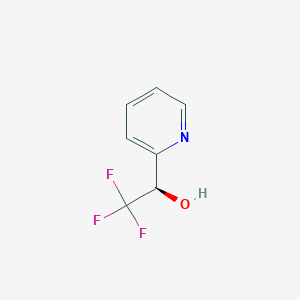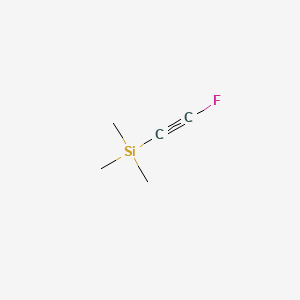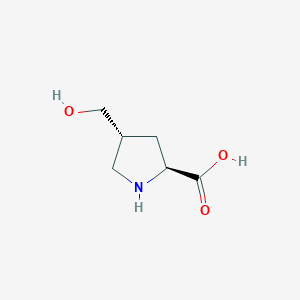![molecular formula C10H13BClNO3 B11749773 [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid](/img/structure/B11749773.png)
[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group, which makes it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid typically involves the reaction of 5-chloro-2-aminophenylboronic acid with 2-methylpropanoic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenylboronic acids with various functional groups.
Scientific Research Applications
[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine residues. The compound’s ability to participate in cross-coupling reactions also allows it to modify molecular structures and pathways in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chlorine and amido substituents, making it less versatile in certain reactions.
2-Aminophenylboronic acid: Contains an amino group instead of the amido group, affecting its reactivity and applications.
5-Chloro-2-aminophenylboronic acid: Similar structure but without the amido group, leading to different chemical properties.
Uniqueness
[5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid is unique due to the presence of both the chlorine and amido groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs.
Properties
Molecular Formula |
C10H13BClNO3 |
|---|---|
Molecular Weight |
241.48 g/mol |
IUPAC Name |
[5-chloro-2-(2-methylpropanoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H13BClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6,15-16H,1-2H3,(H,13,14) |
InChI Key |
QDYXNLWEIAOCRA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-methylbutyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749692.png)

![(2R,4R)-2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-amine](/img/structure/B11749715.png)



![N-[(3,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11749736.png)

![hexyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749739.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749746.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749750.png)
![[2-(Ethenesulfonyl)ethanesulfonyl]ethene](/img/structure/B11749752.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749765.png)
